4,4'-methanediylbis{N-[(E)-(2-ethoxyphenyl)methylidene]aniline}
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Overview
Description
(2-ethoxybenzylidene)(4-{4-[(2-ethoxybenzylidene)amino]benzyl}phenyl)amine is an organic compound with a complex structure that includes multiple benzylidene and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethoxybenzylidene)(4-{4-[(2-ethoxybenzylidene)amino]benzyl}phenyl)amine typically involves the condensation of 2-ethoxybenzaldehyde with 4,4’-methylenedianiline under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are often employed to ensure the high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-ethoxybenzylidene)(4-{4-[(2-ethoxybenzylidene)amino]benzyl}phenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The benzylidene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2-ethoxybenzylidene)(4-{4-[(2-ethoxybenzylidene)amino]benzyl}phenyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which (2-ethoxybenzylidene)(4-{4-[(2-ethoxybenzylidene)amino]benzyl}phenyl)amine exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (2-ethoxybenzylidene)aniline
- (4-{4-[(2-ethoxybenzylidene)amino]benzyl}phenyl)amine
- (2-ethoxybenzylidene)benzylamine
Uniqueness
(2-ethoxybenzylidene)(4-{4-[(2-ethoxybenzylidene)amino]benzyl}phenyl)amine is unique due to its dual benzylidene and ethoxy groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Properties
Molecular Formula |
C31H30N2O2 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-N-[4-[[4-[(2-ethoxyphenyl)methylideneamino]phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C31H30N2O2/c1-3-34-30-11-7-5-9-26(30)22-32-28-17-13-24(14-18-28)21-25-15-19-29(20-16-25)33-23-27-10-6-8-12-31(27)35-4-2/h5-20,22-23H,3-4,21H2,1-2H3 |
InChI Key |
AOBPBEWUYQKIDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CC=C4OCC |
Origin of Product |
United States |
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